2-(2-(2,4-dimethylphenyl)-2-oxoethyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2,4-dimethylphenyl)-2-oxoethyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione is a complex organic compound belonging to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound could potentially interact with multiple targets.
Mode of Action
Triazole compounds are known to show versatile biological activities . They can interact with their targets in various ways, leading to different biochemical changes.
Biochemical Pathways
It is known that triazole compounds can affect a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . This suggests that the compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
The synthesis of similar triazole compounds has been reported , suggesting that the compound could potentially be synthesized and metabolized in a similar manner.
Result of Action
It is known that triazole compounds can have a wide range of biological activities . This suggests that the compound could potentially have multiple effects at the molecular and cellular level.
Action Environment
The synthesis of similar triazole compounds has been reported to be influenced by environmental conditions . This suggests that the action, efficacy, and stability of the compound could potentially be influenced by environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,4-dimethylphenyl)-2-oxoethyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione typically involves multiple steps, including the formation of the triazoloquinazoline core and subsequent functionalization. Common synthetic methods include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene, often facilitated by catalysts.
Microwave-assisted reaction: This method accelerates the reaction process and improves yields.
Metal-mediated reaction: Transition metals like palladium or copper are used to catalyze the formation of the quinazoline core.
Ultrasound-promoted reaction: This method enhances reaction rates and selectivity.
Phase-transfer catalysis: This technique facilitates the transfer of reactants between different phases, improving reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above methods, with optimizations for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production .
Chemical Reactions Analysis
Types of Reactions
2-(2-(2,4-dimethylphenyl)-2-oxoethyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction removes oxygen or adds hydrogen, often used to modify the compound’s activity.
Substitution: Halogenation or alkylation reactions can introduce new substituents, enhancing biological activity.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or halogen groups .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Properties
IUPAC Name |
2-[2-(2,4-dimethylphenyl)-2-oxoethyl]-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3/c1-18-12-13-21(19(2)16-18)24(32)17-30-27(34)31-23-11-7-6-10-22(23)25(33)29(26(31)28-30)15-14-20-8-4-3-5-9-20/h3-13,16H,14-15,17H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHFPAVJVHTULT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CCC5=CC=CC=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.